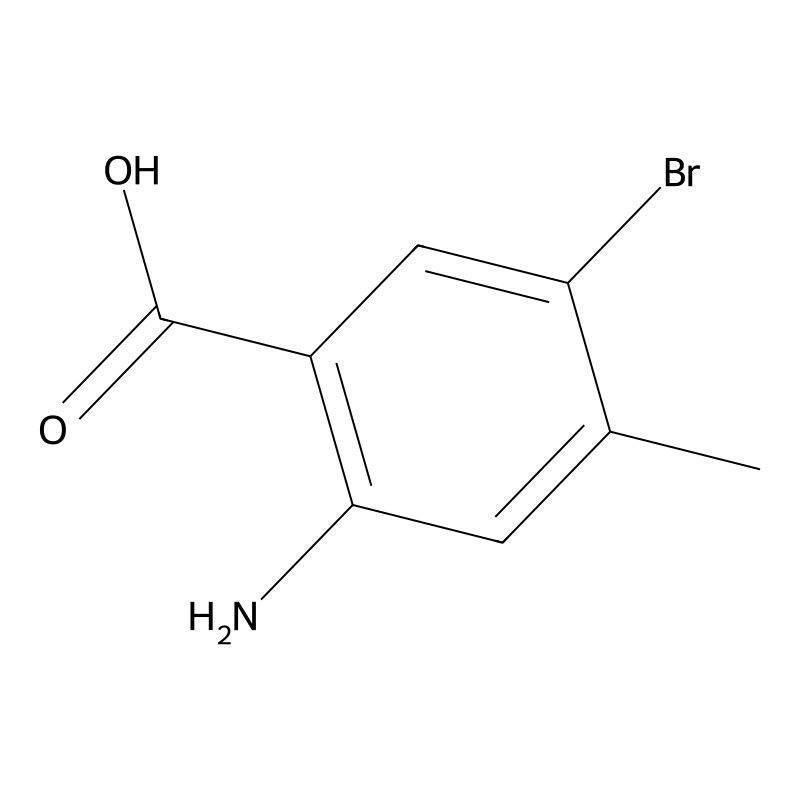2-Amino-5-bromo-4-methylbenzoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis and Characterization:
2-Amino-5-bromo-4-methylbenzoic acid can be synthesized through various methods, including the nitration of 4-bromo-2-methyltoluene followed by reduction and bromination. [] The characterization of the synthesized compound typically involves techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy (IR), and mass spectrometry (MS) for confirmation of its structure and purity. []
Potential Applications:
While there is limited information readily available on the specific research applications of 2-amino-5-bromo-4-methylbenzoic acid, its structural features suggest potential areas of exploration:
- Intermediate in Organic Synthesis: The presence of both an amino group (-NH2) and a carboxylic acid group (-COOH) makes this molecule a versatile intermediate for further functionalization and incorporation into more complex organic structures. This could be relevant in the synthesis of pharmaceuticals, dyes, or other functional materials.
- Study of Functional Group Interactions: The combination of different functional groups within the molecule can be interesting for studying their interactions and how they influence the overall properties of the molecule. This could involve research in areas like supramolecular chemistry or crystal engineering.
- Biomedical Research: The amino group can potentially allow for conjugation with biomolecules like peptides or proteins, opening possibilities for applications in drug discovery or targeted delivery systems. []
2-Amino-5-bromo-4-methylbenzoic acid is an organic compound with the molecular formula CHBrNO. This compound is a derivative of benzoic acid, characterized by the presence of an amino group at the second position, a bromine atom at the fifth position, and a methyl group at the fourth position on the benzene ring. The structure of 2-Amino-5-bromo-4-methylbenzoic acid allows for various chemical modifications, making it a versatile compound in organic synthesis and pharmaceutical development.
- Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
- Oxidation and Reduction Reactions: The amino group can be oxidized to a nitro group or reduced to an amine depending on the reagents and conditions used.
- Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group in the presence of a palladium catalyst and a boronic acid .
Common Reagents:
- Bromination: Bromine or N-bromosuccinimide (NBS) in acetic acid or chloroform.
- Oxidation: Potassium permanganate or hydrogen peroxide.
- Reduction: Sodium borohydride or lithium aluminum hydride.
- Coupling: Palladium catalysts and boronic acids in the presence of a base such as potassium carbonate .
The biological activity of 2-Amino-5-bromo-4-methylbenzoic acid is influenced by its structural characteristics. Similar compounds have been known to interact with various biological targets, including enzymes and receptors. These interactions may influence biochemical pathways leading to potential therapeutic effects. The compound's molecular weight suggests suitable properties for absorption and distribution within biological systems .
The synthesis of 2-Amino-5-bromo-4-methylbenzoic acid typically involves the bromination of 2-Amino-4-methylbenzoic acid. This process can be carried out using bromine or N-bromosuccinimide as the brominating agent, usually in an organic solvent such as acetic acid or chloroform under controlled temperature conditions to ensure selective bromination at the desired position. On an industrial scale, production may involve multi-step processes starting from readily available raw materials, including nitration, reduction, bromination, and hydrolysis steps .
2-Amino-5-bromo-4-methylbenzoic acid has several applications:
- Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
- Pharmaceuticals: It plays a role in developing drugs and therapeutic agents due to its potential biological activity.
- Material Science: The compound is utilized in synthesizing materials with specific properties for industrial applications.
Several compounds are structurally similar to 2-Amino-5-bromo-4-methylbenzoic acid. Here are some notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 2-Amino-4-bromobenzoic acid | 2040-73-9 | Contains an amino group and a bromine atom |
| 2-Amino-5-methylbenzoic acid | 1507-30-6 | Lacks bromine but has similar amino and methyl groups |
| 5-Amino-2-bromo-4-methylbenzoic acid | 106976-24-3 | Similar structure but different positioning of groups |
Uniqueness:
2-Amino-5-bromo-4-methylbenzoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs. The combination of both an amino group and a bromine atom on the benzene ring allows for versatile chemical modifications and applications across various fields .
This comprehensive overview provides insights into the characteristics, reactions, synthesis methods, applications, and comparisons of 2-Amino-5-bromo-4-methylbenzoic acid with similar compounds. Further research could enhance understanding of its biological activities and potential applications in pharmaceuticals and material science.






